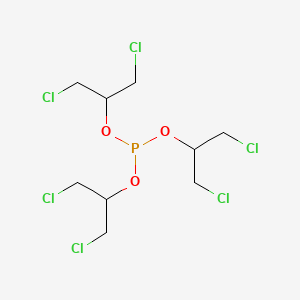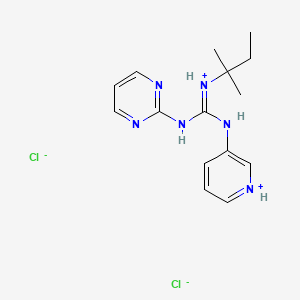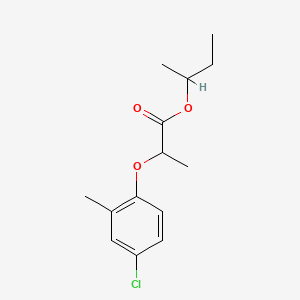
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is known for its applications in various fields, including agriculture and chemical research. This compound is a derivative of 2-(4-chloro-2-methylphenoxy)propionic acid and is often used in the synthesis of herbicides and other agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves several steps. One common method starts with the sulfonation of l-ethyl lactate using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound. This compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester. Finally, the ether ester undergoes ester exchange with n-octanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs solid-liquid phase transfer catalysis (S-L PTC) with potassium carbonate as a mild base and toluene as the solvent. This method achieves high conversion rates and selectivity under relatively mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to reduce the compound to its simpler forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of herbicidal activity.
Medicine: Research is ongoing to explore its potential medicinal properties, although it is primarily known for its agricultural applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound disrupts the growth of plants by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-chloro-2-methylphenoxy)propionate: Similar in structure but with an ethyl group instead of a methylpropyl group.
Methyl 2-(4-chloro-2-methylphenoxy)propionate: Another similar compound with a methyl group.
Uniqueness
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific substituents, which can influence its chemical properties and reactivity. The presence of the methylpropyl group can affect its solubility, stability, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
94386-45-5 |
|---|---|
Formule moléculaire |
C14H19ClO3 |
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
butan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-5-10(3)17-14(16)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3 |
Clé InChI |
JNJWTHMHROHMGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


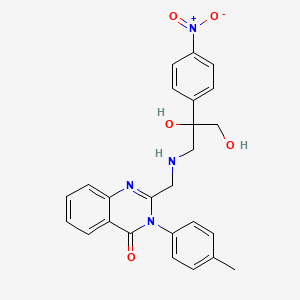
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
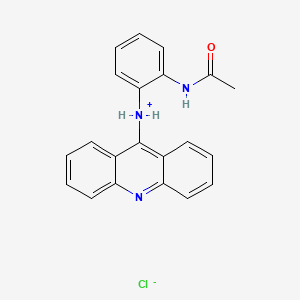
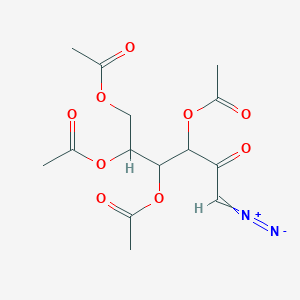
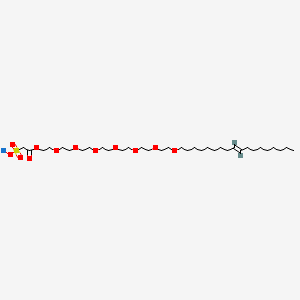
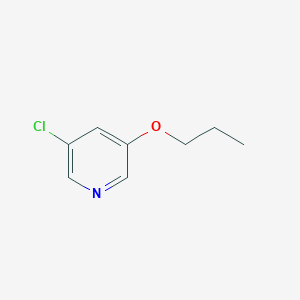

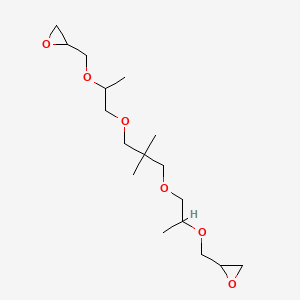

![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)

